molecular formula C11H22N2O2 B2388648 (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 145724-15-8

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B2388648
CAS No.: 145724-15-8
M. Wt: 214.309
InChI Key: SRIANBFFCCZBBZ-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by a pyrrolidine ring substituted with two methyl groups at the 4-position and a carbamic acid ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of 4,4-dimethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process can be summarized as follows:

    Starting Materials: 4,4-Dimethylpyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4,4-dimethylpyrrolidine is dissolved in an anhydrous solvent such as dichloromethane. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the pyrrolidine ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the pyrrolidine ring.

Major Products

    Hydrolysis: Carbamic acid and tert-butanol.

    Substitution: Substituted carbamates.

    Oxidation: Pyrrolidine N-oxides.

    Reduction: Secondary amines.

Scientific Research Applications

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The pyrrolidine ring may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and solubility.

Properties

IUPAC Name

tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIANBFFCCZBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145724-15-8
Record name tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate
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